4-Bromo-2-(methylsulfonyl)thiazole

Descripción general

Descripción

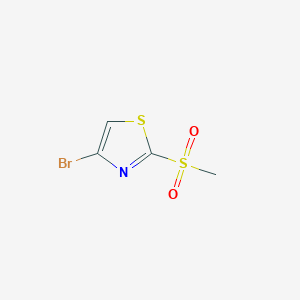

4-Bromo-2-(methylsulfonyl)thiazole is a heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen atoms

Mecanismo De Acción

Target of Action

4-Bromo-2-(methylsulfonyl)thiazole is a synthetic compound that has been found to have antibacterial activity . The primary targets of this compound are bacterial cells, specifically both Gram-negative and Gram-positive bacteria . The compound’s antibacterial activity is due to the combination of thiazole and sulfonamide groups, which are known for their antibacterial properties .

Mode of Action

The compound interacts with its bacterial targets by disrupting their cellular functions . It is suggested that the compound works in conjunction with a cell-penetrating peptide called octaarginine . . The exact interaction between the compound and its targets is still under investigation.

Biochemical Pathways

It is known that thiazole derivatives, to which this compound belongs, have diverse biological activities . They can act as antimicrobial, antifungal, antiviral, and antitumor agents . The compound’s effect on these pathways leads to the disruption of bacterial cell functions, resulting in their death .

Result of Action

The result of the action of this compound is the death of bacterial cells . The compound, in conjunction with octaarginine, displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . It creates pores in the bacterial cell membranes, leading to faster killing-kinetics towards bacterial cells .

Análisis Bioquímico

Biochemical Properties

4-Bromo-2-(methylsulfonyl)thiazole plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as dihydropteroate synthetase (DHPS), which is crucial for folate synthesis in cells . By inhibiting DHPS, this compound exerts a bacteriostatic effect, preventing bacterial cell division . Additionally, this compound has been shown to interact with various proteins and biomolecules, influencing their activity and stability.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in oxidative stress response and apoptosis . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an enzyme inhibitor, particularly targeting DHPS, by binding to its active site and preventing substrate access . This inhibition disrupts the folate synthesis pathway, leading to impaired nucleic acid synthesis and cell division. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. This compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound can induce sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as antibacterial activity and modulation of metabolic pathways . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dose optimization to achieve desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. It affects the folate synthesis pathway by inhibiting DHPS, leading to reduced folate levels and impaired nucleic acid synthesis . Additionally, this compound can influence other metabolic pathways by modulating the activity of key enzymes involved in energy production and redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, facilitating its intracellular accumulation . Once inside the cell, this compound can interact with various binding proteins, influencing its localization and distribution within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For instance, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Additionally, this compound can accumulate in mitochondria, affecting mitochondrial function and energy production .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(methylsulfonyl)thiazole typically involves the bromination of 2-(methylsulfonyl)thiazole. This process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions, utilizing efficient and scalable methods to produce the compound in high yields. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-2-(methylsulfonyl)thiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The methylsulfonyl group can participate in oxidation-reduction reactions, altering the compound’s oxidation state and reactivity.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions often involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts to facilitate the reaction.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed:

Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups, leading to a variety of substituted thiazoles.

Oxidation and Reduction: Products may include sulfoxides or sulfones, depending on the specific reaction conditions.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

One of the primary applications of 4-Bromo-2-(methylsulfonyl)thiazole is its role as an inhibitor of dihydropteroate synthetase (DHPS) , an enzyme critical for folate synthesis in microorganisms. By inhibiting DHPS, this compound disrupts folate metabolism, which is essential for nucleic acid synthesis and bacterial cell division, leading to antimicrobial effects against various bacterial strains .

Case Study: Antibacterial Efficacy

A study investigated the antibacterial properties of thiazole derivatives, including this compound. The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives that incorporated this thiazole structure showed significant inhibition zones in disk diffusion assays against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| This compound | 8 | 10 |

| Isopropyl derivative | 3.9 | >90% growth inhibition |

Anti-inflammatory Properties

Research has highlighted the potential of thiazole derivatives as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2). Specifically, compounds similar to this compound have been synthesized and evaluated for their ability to inhibit COX-2, which is involved in inflammatory processes. These compounds exhibited high selectivity and potency, suggesting their potential use in treating inflammatory diseases .

Case Study: COX Inhibition

In a series of studies on imidazo[2,1-b]thiazole derivatives containing a methylsulfonyl group, it was found that certain compounds displayed IC50 values for COX-2 inhibition as low as 0.08 µM while showing minimal activity against COX-1. This selectivity indicates that modifications on the thiazole ring can enhance anti-inflammatory efficacy while minimizing side effects associated with COX-1 inhibition .

Agricultural Applications

Thiazole derivatives are also explored for their potential as agrochemicals. The structural properties of this compound lend themselves to the development of new herbicides or fungicides due to their biological activity against plant pathogens. Research into similar compounds has shown promising results in inhibiting fungal growth, indicating a potential pathway for agricultural applications.

Synthesis and Chemical Properties

The synthesis of this compound typically involves bromination reactions starting from 2-(methylsulfonyl)thiazole. The resulting compound can undergo various chemical transformations to yield different derivatives with tailored biological activities.

Synthesis Overview

The general synthetic pathway includes:

- Bromination of 2-(methylsulfonyl)thiazole.

- Isolation and purification of the brominated product.

- Characterization using techniques such as NMR and mass spectrometry.

Comparación Con Compuestos Similares

2-(Methylsulfonyl)thiazole: Lacks the bromine substituent, resulting in different reactivity and applications.

4-Chloro-2-(methylsulfonyl)thiazole:

4-Bromo-2-(methylthio)thiazole: Contains a methylthio group instead of a methylsulfonyl group, affecting its chemical properties and reactivity.

Uniqueness: 4-Bromo-2-(methylsulfonyl)thiazole is unique due to the presence of both bromine and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of various compounds and a subject of interest in scientific research.

Actividad Biológica

4-Bromo-2-(methylsulfonyl)thiazole is a notable member of the thiazole family, characterized by its five-membered heterocyclic structure containing sulfur and nitrogen. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and relevant case studies.

This compound acts primarily as an inhibitor of dihydropteroate synthetase (DHPS) , an enzyme crucial for folate synthesis in microorganisms. By binding to the active site of DHPS, it prevents substrate access, thereby disrupting folate metabolism and leading to antimicrobial effects. This mechanism is significant in the development of antibacterial agents targeting resistant strains.

Biochemical Pathways

The compound's interactions extend beyond enzyme inhibition; it also influences various cellular processes:

- Cell Signaling : Alters pathways related to oxidative stress and apoptosis.

- Gene Expression : Modulates genes involved in cellular metabolism and stress responses.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties against a range of bacteria. For example, compounds within the thiazole class have shown effectiveness against both Gram-positive and Gram-negative bacteria .

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective at low concentrations |

| Escherichia coli | Significant inhibition observed |

| Candida albicans | Moderate activity noted |

Anticancer Potential

Thiazole derivatives, including this compound, have been explored for their anticancer properties. Studies show that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A-431 (epidermoid carcinoma) | < 1.98 |

| Jurkat (T-cell leukemia) | < 1.61 |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity comparable to standard antibiotics like norfloxacin. The compound was effective against various bacterial strains, highlighting its potential as a therapeutic agent in treating infections caused by resistant bacteria .

- Antitumor Activity : In vitro studies showed that thiazole derivatives could inhibit the growth of several cancer cell lines. The presence of specific substituents on the thiazole ring enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design .

- Leishmanicidal Activity : Research into phthalimido-thiazole compounds revealed that they could reduce the survival of intracellular amastigotes, showing potential for developing new treatments for leishmaniasis .

Propiedades

IUPAC Name |

4-bromo-2-methylsulfonyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO2S2/c1-10(7,8)4-6-3(5)2-9-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDMVBLJOSZWLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC(=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.